molecular formula C7H6BrN3 B1268684 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 317840-04-3

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Numéro de catalogue: B1268684
Numéro CAS: 317840-04-3
Poids moléculaire: 212.05 g/mol
Clé InChI: JDHYFPSQNGSLOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include phosphorylation processes and activation of signaling cascades .

Activité Biologique

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by data tables and relevant case studies.

  • Molecular Formula : C7H6BrN
  • CAS Number : 317840-04-3
  • Purity : ≥95%
  • Storage Conditions : Store at -20°C

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various human cancer cell lines. A study demonstrated that this compound exhibits significant inhibitory activity in sub-micromolar concentrations against colon carcinoma cells (SW620) with an IC50 value of 0.4 µM. The structure-activity relationship (SAR) indicates that the bromine substitution enhances the compound's potency compared to its non-bromo analogs.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
SW620 (Colon Carcinoma)0.4
HeLa (Cervical Carcinoma)3.2
HCT116 (Colorectal)2.5
NCI-H460 (Lung)5.0

The above data indicates that the compound is particularly effective against colon and cervical cancer cells, suggesting potential for further development as an anticancer agent.

Antibacterial Activity

In addition to its antiproliferative properties, this compound has shown moderate antibacterial activity. Specifically, it was tested against Escherichia coli, yielding a minimum inhibitory concentration (MIC) of 32 µM. This suggests that while the compound is not primarily an antibacterial agent, it possesses some efficacy against bacterial pathogens.

Table 2: Antibacterial Activity of this compound

BacteriaMIC (µM)
E. coli32
Staphylococcus aureusNot Active

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against respiratory syncytial virus (RSV). The bromo-substituted derivatives exhibited selective but moderate activity with EC50 values around 21 µM. This highlights the versatility of the imidazopyridine scaffold in targeting various viral infections.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Binding : It has the potential to interact with various biological macromolecules, modulating their activity and leading to therapeutic effects.

Case Studies

Recent research has focused on optimizing imidazopyridine derivatives for enhanced biological activity. For instance, a study identified dual inhibitors targeting FLT3 and Aurora kinases derived from imidazopyridine structures, demonstrating promising results in preclinical models for acute leukemia treatment . These findings suggest that further modifications to the imidazopyridine scaffold could yield compounds with improved efficacy and selectivity.

Propriétés

IUPAC Name

7-bromo-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHYFPSQNGSLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358987
Record name 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317840-04-3
Record name 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.